molecular formula C18H26N4O4S B2490116 Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate CAS No. 1105247-34-4

Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate

Cat. No.: B2490116
CAS No.: 1105247-34-4
M. Wt: 394.49
InChI Key: XCZCLUXRUVLNJD-UHFFFAOYSA-N
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Description

Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyridazine moiety, and an ethyl ester group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperidine-4-carboxylate with 4-bromobutanoyl chloride, followed by the introduction of the pyridazine moiety through a nucleophilic substitution reaction with 6-acetamidopyridazine-3-thiol. The final step involves esterification with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

    Pyridazine derivatives: Compounds with the pyridazine moiety can exhibit similar biological activities.

    Ethyl esters: These compounds share the ester functional group and may have similar chemical reactivity.

The uniqueness of this compound lies in its combination of these structural features, which can lead to distinct properties and applications.

Properties

IUPAC Name

ethyl 1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-3-26-18(25)14-8-10-22(11-9-14)17(24)5-4-12-27-16-7-6-15(20-21-16)19-13(2)23/h6-7,14H,3-5,8-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCLUXRUVLNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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